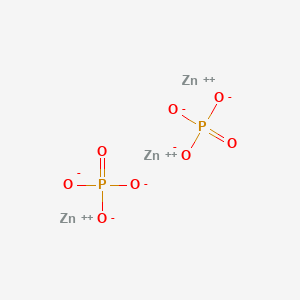
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
Übersicht
Beschreibung
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is recognized for its role as a fluorinated building block and reagent in organic synthesis. It is particularly valued for introducing trifluoromethyl groups into various molecular frameworks, which can significantly alter the physical, chemical, and biological properties of the resultant compounds.
Synthesis Analysis
The synthesis of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride and its derivatives has been explored through various methodologies. A notable approach involves the reaction of primary aromatic amines with trifluoroacetic acid, facilitating the production of these compounds in good yields under relatively mild conditions (Darehkordi, Khabazzadeh, & Saidi, 2005). Additionally, innovative synthetic routes have been developed to create vicinal bis(trifluoroacetimidoyl chlorides), serving as novel building blocks for further chemical synthesis (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride has been examined through various spectroscopic techniques, revealing its distinct configuration and the influence of the trifluoromethyl group on its stability and reactivity. The electron-withdrawing effect of the fluorine atoms plays a crucial role in its chemical behavior and the synthesis of fluorinated organic compounds.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including [2 + 2 + 2] cycloadditions and addition-elimination/arylation processes, enabling the synthesis of complex fluorinated heterocycles and aromatic compounds with significant yields (Zhu et al., 2011). Its reactivity has facilitated the development of new methods for constructing trifluoromethylated indole derivatives and other nitrogen-containing heterocycles, highlighting its versatility as a synthetic intermediate.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Organic Molecules
-
Pharmaceutical Synthesis
-
Production of Fluorinated Polymers
-
Production of Fluorinated Surfactants
-
Production of Fluorinated Dyes and Pigments
- Synthesis of Oligo-fructopyranoside
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-phenylethanimidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKALSJSKAHGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434885 | |
| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |
CAS RN |
61881-19-4 | |
| Record name | (1Z)-2,2,2-Trifluoro-N-phenylethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)
![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)





![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)